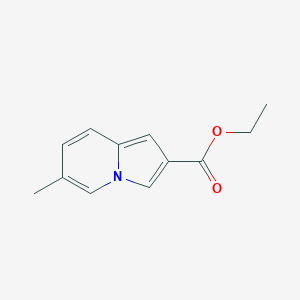

Ethyl 6-methylindolizine-2-carboxylate

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 6-methylindolizine-2-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-6-11-5-4-9(2)7-13(11)8-10/h4-8H,3H2,1-2H3 |

InChI Key |

PLWYAMBHFSBGEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=C1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyridyl Precursors

A common and well-documented approach to synthesize 2-substituted indolizines, including ethyl 6-methylindolizine-2-carboxylate, involves the thermal cyclization of appropriately substituted 2-pyridyl derivatives. The key steps include:

- Baylis-Hillman Reaction : Starting from 2-pyridinecarboxaldehydes, the Baylis-Hillman reaction with acrylate esters (such as ethyl acrylate) produces hydroxy-substituted intermediates.

- Acetylation : These hydroxy intermediates are acetylated to form acetoxy derivatives.

- Thermal Cyclization : Heating the acetoxy derivatives induces cyclization to form the indolizine ring system with the ester group at the 2-position.

This method has been studied kinetically and mechanistically, showing first-order kinetics in the cyclization step and allowing for the introduction of methyl groups at the 6-position by using appropriately substituted pyridine precursors.

Condensation of 2-Methylpyridine with Ethyl Acetoacetate

Another synthetic route involves the condensation of 2-methylpyridine with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide). This reaction facilitates the formation of the indolizine ring system, followed by esterification to yield this compound. This method is often followed by further functionalization such as formylation or substitution at other ring positions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the efficiency and yield of indolizine-2-carboxylate derivatives. Using solvents like ethanol or trifluoroethanol (TFE), microwave-assisted cyclization of hydroxylated pyridyl acrylate intermediates can produce the target compound in high yields (up to 80-83%) with reduced reaction times (20-100 minutes at 80 °C).

Reaction Conditions and Optimization

Purification Techniques

Purification of this compound and related derivatives is typically achieved by:

- Recrystallization using solvents such as hexane and ethyl acetate, which affords high purity and good yields (69-83%).

- Silica gel chromatography with solvent systems like hexane/ethyl acetate (7:3) for isolating the product from reaction mixtures, especially after microwave-assisted synthesis.

Mechanistic Insights and Reaction Analysis

- The cyclization step in the preparation of 2-substituted indolizines proceeds via intramolecular nucleophilic attack facilitated by the acetoxy leaving group, forming the fused bicyclic indolizine ring.

- Substituent effects, such as the presence of a methyl group at the 6-position, influence the rate and yield of cyclization, as demonstrated by kinetic studies using NMR spectroscopy.

- Microwave irradiation accelerates the reaction by providing uniform heating and possibly activating polar intermediates, leading to higher yields and cleaner products.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Thermal Cyclization of Acetoxy Derivatives | 2-pyridinecarboxaldehyde derivatives | Baylis-Hillman → Acetylation → Cyclization | High yield, well-studied kinetics | Requires heating, longer reaction times |

| Condensation with Ethyl Acetoacetate | 2-methylpyridine, ethyl acetoacetate | Base-catalyzed condensation → Cyclization | Straightforward, scalable | Moderate yields, may need further purification |

| Microwave-Assisted Synthesis | Hydroxylated pyridyl acrylate | Microwave irradiation in ethanol or TFE | Fast, high yield, easy purification | Requires microwave equipment |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylindolizine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Ethyl 6-methylindolizine-2-carboxylate serves as a building block for synthesizing novel therapeutic agents. Its derivatives have been studied for their potential as anti-inflammatory agents, particularly in inhibiting cyclooxygenase-2 (COX-2) enzymes, with some derivatives displaying promising IC50 values comparable to established drugs like Celecoxib .

- Biological Studies

-

Chemical Research

- In synthetic chemistry, this compound is utilized as a reactant for the synthesis of more complex indolizine derivatives and other heterocyclic compounds. Its reactivity allows for the introduction of various functional groups, leading to a wide range of derivatives with potential biological activities .

-

Industrial Applications

- The unique properties of this compound make it useful in developing new materials and industrial applications. Its solubility in organic solvents enhances its applicability in various chemical processes.

Table 1: Inhibitory Activity against COX-2

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| Ethyl 7-methoxy-2-substituted indolizines | 6.56 | Celecoxib |

| Ethyl 7-methoxy-3-substituted indolizines | 6.94 | Indomethacin |

This table summarizes findings from studies that screened novel indolizine analogues for their inhibitory activity against COX-2 enzymes, highlighting the potential therapeutic applications of these compounds in pain management and inflammation control .

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Thermal cyclization of precursors | 30% | Requires high temperatures |

| Alkylation reactions with bromides | High yields | Effective for introducing alkyl groups |

This table presents various synthesis methods explored for producing this compound and its derivatives, emphasizing the efficiency and conditions required for optimal yields .

Mechanism of Action

The mechanism of action of ethyl 6-methylindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine ring system can interact with various enzymes, receptors, and other biomolecules, leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 6-methylindolizine-2-carboxylate can be contextualized by comparing it to related indolizine derivatives. Below is a detailed analysis:

Structural Analogues

2.1.1 Methyl Indolizine-2-Carboxylate (Compound 135)

- Substituents : Methyl ester at position 2.

- Synthesis: Produced via hydrolysis of methyl indolizine-2-carboxylate (135) under reflux with KOH in ethanol .

- Spectral Data : Key $ ^1H $-NMR signals include δ 6.13 (6-H) and 7.55 (5-H), indicative of the indolizine core .

2.1.2 Ethyl 2-Benzoyl-6-Methylindolizine-7-Carboxylate (Compound I)

- Substituents : Benzoyl group at position 2, methyl at 6, and ethyl ester at 7.

- Synthesis: Prepared via a DMF-mediated reaction of 4-benzoyl-1H-pyrrole-2-carbaldehyde with ethyl 4-bromo-but-2-enoate .

- Structural Feature : A dihedral angle of 41.73° between the benzoyl and indolizine rings, which may reduce planarity and biological activity .

- Biological Activity : Inactive in anticancer screening, highlighting the impact of substituent positioning on efficacy .

2.1.3 Ethyl 7-Acetyl-3-(4-Bromobenzoyl)indolizine-1-Carboxylate

- Substituents : Acetyl at position 7, 4-bromobenzoyl at 3, and ethyl ester at 1.

- Synthesis : Formed via acetonitrile-mediated coupling of 4-acetylpyridine with substituted benzoyl bromides .

- Biological Activity : Exhibited anticancer activity against SiHa cervical cancer cells, emphasizing the role of electron-withdrawing groups (e.g., bromine) in enhancing bioactivity .

Spectroscopic and Physicochemical Comparisons

Table 1 summarizes key differences in substituents, synthesis, and spectral

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-methylindolizine-2-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, reacting substituted pyrrole aldehydes with activated alkenes (e.g., ethyl 4-bromo-but-2-enoate) in polar aprotic solvents like DMF, catalyzed by potassium carbonate, yields indolizine derivatives. Stirring at room temperature for 8 hours followed by column chromatography purification (silica gel) and slow evaporation recrystallization (ethyl acetate) achieves ~76% yield . Optimization may involve varying stoichiometry (e.g., excess alkene), solvent polarity, or temperature to suppress side reactions.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection and refinement rely on programs like SHELX (e.g., SHELXL for refinement, SHELXS for structure solution) to handle intensity data and generate atomic coordinates . Geometric parameters (bond lengths, angles) are validated against standard values (e.g., indolizine ring bond lengths ~1.38–1.42 Å). ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., methyl at C6, ester at C2). Aromatic protons in the indolizine ring typically appear as multiplet signals between δ 6.5–8.5 ppm.

- IR : Ester carbonyl (C=O) stretches at ~1700–1750 cm confirm the carboxylate group.

- Mass Spectrometry : Molecular ion peaks ([M]) and fragmentation patterns validate the molecular formula (e.g., m/z ~245 for CHNO).

Advanced Research Questions

Q. How can conformational analysis of the indolizine ring inform reactivity studies?

- Methodological Answer : Puckering coordinates (amplitude , phase angle ) quantify non-planarity in the indolizine ring. Using Cremer-Pople parameters derived from SC-XRD data, deviations from planarity (e.g., dihedral angles ~41° between indolizine and substituent rings) correlate with steric strain and electronic effects . Computational tools (e.g., DFT calculations) model ring distortion’s impact on electrophilic substitution sites.

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.02 Å from literature) require cross-validation:

- SC-XRD : Check for thermal motion artifacts using ORTEP-3 displacement parameters .

- DFT Optimization : Compare computed vs. experimental geometries to identify systematic errors.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) that may distort solid-state structures .

Q. How do solvent polarity and temperature affect the compound’s stability during synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates via solvation but may hydrolyze esters at elevated temperatures. Kinetic studies (HPLC monitoring) under reflux conditions (e.g., 80°C in acetic acid) reveal degradation pathways. Thermodynamic parameters (activation energy ) derived from Arrhenius plots guide optimal temperature ranges for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.